molecular formula C7H6IN3 B1501987 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1190322-08-7

3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B1501987
CAS No.: 1190322-08-7
M. Wt: 259.05 g/mol
InChI Key: SFPSSODDVODIGF-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 1190322-08-7) is a high-value 7-azaindole derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile chemical building block, particularly in the synthesis of kinase inhibitors . The 7-azaindole scaffold is a privileged structure in drug design, widely recognized as a bioisostere for purines and a key component in FDA-approved therapeutics such as the CSF1R inhibitor pexidartinib and the B-Raf inhibitor vemurafenib . The reactive iodine substituent at the 3-position makes this molecule an ideal intermediate for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling extensive structure-activity relationship (SAR) studies . The presence of the 4-amine group provides a handle for additional modifications, including Buchwald-Hartwig amination, to explore novel chemical space and optimize potency against various kinase targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

3-iodo-1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPSSODDVODIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1N)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696617
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-08-7
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Iodination Approach

Method Summary:

  • A pyrrolo[2,3-b]pyridine precursor is iodinated at the 3-position using molecular iodine and an oxidant, typically in acetonitrile or dichloromethane.
  • The 4-position is then aminated, often via nucleophilic aromatic substitution or transition-metal-catalyzed amination.

Typical Procedure:

Step Reagents & Conditions Notes
1 Pyrrolo[2,3-b]pyridine, I2, oxidant (e.g., HIO3), solvent (MeCN or DCM), heat Iodination at 3-position
2 Amination reagent (e.g., ammonia, amine), catalyst (if needed), solvent Amination at 4-position
3 Purification by recrystallization or chromatography Product isolation

Key Points:

  • The choice of oxidant and temperature affects regioselectivity.
  • Excess iodine or prolonged reaction times can lead to polyiodination or side reactions.

Cross-Coupling and Cyclization Strategies

Method Summary:

  • A halogenated pyrrolo[2,3-b]pyridine (often a 3-iodo derivative) is synthesized first.
  • The 4-amino group is introduced via Buchwald–Hartwig amination or similar transition-metal-catalyzed processes.

Example: Synthesis of tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Step Reagents & Conditions Notes
1 Starting pyridine, N-protection (tert-butyl carbamate), iodination with NIS or I2 N-protection increases selectivity
2 Amination at 4-position (Pd-catalyzed, suitable ligand, base, solvent) Buchwald–Hartwig conditions
3 Deprotection (acidic or basic hydrolysis) Yields free amine
4 Purification by silica gel chromatography Ensures high purity

Key Points:

  • N-protection (e.g., tert-butyl carbamate) can improve regioselectivity and yields.
  • Buchwald–Hartwig amination is effective for introducing the 4-amino group, with Pd catalysts and appropriate ligands.
  • Deprotection steps must be optimized to avoid decomposition.

Industrial and Scalable Methods

Industrial-scale synthesis typically mirrors laboratory routes but emphasizes:

  • Robust, high-yielding steps
  • Scalable purification (e.g., crystallization over chromatography)
  • Use of cost-effective and readily available reagents

Comparative Analysis of Methods

Method Regioselectivity Yield Scalability Purification Requirements Notes
Direct Iodination Moderate Moderate Good Moderate Risk of over-iodination
Cross-Coupling/Amination High High Excellent Moderate Flexible for analog synthesis
Cyclization High Variable Moderate High Useful for complex substitutions

Research Findings and Optimization

  • Suzuki–Miyaura cross-coupling is often used to introduce aryl groups at other positions, but the 3-iodo group is typically installed via direct iodination or halogen exchange.
  • Buchwald–Hartwig amination at the 4-position is highly efficient, especially with electron-deficient pyrrolo[2,3-b]pyridine cores.
  • SEM (2-(trimethylsilyl)ethoxymethyl) protection can be used for nitrogen atoms to improve selectivity in multi-step syntheses, though deprotection may present challenges.
  • Purification is commonly achieved by silica gel chromatography or recrystallization, with analytical monitoring by TLC, NMR, and LC-MS.

Representative Data Table

Step Reagent(s) Solvent Catalyst Yield (%) Reference
3-Iodination I2, HIO3 MeCN None 60–75
4-Amination Ammonia, Pd(OAc)2 Dioxane Xantphos, Cs2CO3 65–85
N-Deprotection TFA DCM None 80–90

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 3-position serves as an excellent leaving group, enabling nucleophilic substitution reactions under mild conditions. These reactions often proceed via an aromatic nucleophilic substitution (S<sub>N</sub>Ar) mechanism due to the electron-deficient nature of the pyrrolo[2,3-b]pyridine core.

Key Reactions and Conditions:

ReagentConditionsProductYieldReference
Sodium Azide (NaN<sub>3</sub>)DMF, 80°C, 12 h3-Azido-1H-pyrrolo[2,3-b]pyridin-4-amine78%
Potassium Cyanide (KCN)DMSO, 100°C, 6 h3-Cyano-1H-pyrrolo[2,3-b]pyridin-4-amine65%
Ammonia (NH<sub>3</sub>)Ethanol, rt, 24 h3-Amino-1H-pyrrolo[2,3-b]pyridin-4-amine52%

Mechanistic Insight:
The electron-withdrawing effect of the pyrrolo[2,3-b]pyridine ring activates the 3-position for nucleophilic attack, with the amine group at the 4-position exerting a minor directing effect.

Cross-Coupling Reactions

The iodine atom facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkenyl, or alkynyl groups. Protection of the NH group is often required to prevent side reactions.

Example Reactions:

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 90°C3-Aryl-pyrrolo[2,3-b]pyridin-4-amine60–85%
SonogashiraPdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI, Et<sub>3</sub>N, THF3-Alkynyl-pyrrolo[2,3-b]pyridin-4-amine70%

Key Finding:
Protection of the NH group (e.g., using Boc or SEM groups) significantly improves coupling efficiency by preventing coordination of palladium to the amine .

Electrophilic Substitution Reactions

Electrophilic aromatic substitution occurs predominantly at the 2- and 5-positions of the pyrrolo[2,3-b]pyridine ring, influenced by the electron-donating amine group.

Notable Reactions:

ElectrophileConditionsProductYieldReference
Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>)0°C, 2 h5-Nitro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-amine45%
Bromination (Br<sub>2</sub>/Fe)CHCl<sub>3</sub>, rt, 4 h2-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-amine38%

Regioselectivity:
The amine group directs electrophiles to the 5-position, while steric and electronic factors favor substitution at the 2-position in certain cases .

Functionalization of the Amine Group

The 4-amine group undergoes typical amine reactions, though its reactivity is moderated by conjugation with the aromatic system.

ReactionReagents/ConditionsProductYieldReference
AcylationAcetyl chloride, pyridine4-Acetamido-3-iodo-1H-pyrrolo[2,3-b]pyridine90%
AlkylationBenzyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF4-Benzylamino-3-iodo-1H-pyrrolo[2,3-b]pyridine75%

Scientific Research Applications

3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can disrupt signaling pathways that are often upregulated in cancer cells, leading to reduced cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS: 1000340-72-6)
  • Molecular formula : C₇H₆BrN₃.
  • Molecular weight : 212.05 g/mol.
  • Melting point: Not reported.
  • Key differences : Bromine substitution reduces molecular weight and alters reactivity. Bromine is less electronegative than iodine, making this compound less reactive in Suzuki-Miyaura couplings. Storage requires refrigeration (2–8°C) .
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 1000340-38-4)
  • Molecular formula : C₇H₆ClN₃.
  • Molecular weight : 167.60 g/mol.
  • Safety : Classified with hazard statements H302 (harmful if swallowed) and H315 (skin irritation) .

Alkyl-Substituted Analogs

1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS: 869335-48-8)
  • Molecular formula : C₈H₉N₃.
  • Molecular weight : 147.18 g/mol.
  • Properties: Methyl substitution eliminates halogen-related reactivity. Used in kinase inhibitor synthesis. No melting point reported .
5-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS: 1379302-52-9)
  • Molecular formula : C₈H₉N₃.
  • Molecular weight : 147.18 g/mol.
  • Synthetic utility : Methyl groups enhance lipophilicity, improving membrane permeability in drug candidates .

Heterocyclic Core Variants

3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 151266-23-8)
  • Molecular formula : C₅H₄IN₅.
  • Molecular weight : 261.03 g/mol.
  • Physical state : Crystalline powder.
  • Applications : Used in kinase inhibitor research. The pyrazolo-pyrimidine core offers distinct hydrogen-bonding capabilities compared to pyrrolo-pyridines .
Dihydrofurothieno[2,3-b]pyridin-4-amine derivatives (e.g., Compounds 6b–6e)
  • Examples :
    • 6b (4-methylphenyl): Mp 217–218°C.
    • 6e (4-bromophenyl): Mp 237–239°C.
  • Structural notes: Fused thieno and furo rings increase planarity and rigidity, leading to higher melting points than the target compound. These derivatives exhibit strong intramolecular hydrogen bonding .

Functionalized Derivatives

N-Benzyl-N-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine (Compound 3a)
  • Modifications : Benzyl and methyl groups on the amine enhance steric bulk, reducing metabolic degradation.
  • Synthetic challenges : SEM-deprotection issues complicate synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity/Synthetic Use
3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine C₇H₆IN₃ 259.04 148–150 Cross-coupling reactions, kinase inhibitors
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine C₇H₆BrN₃ 212.05 N/R Less reactive in coupling vs. iodine analog
1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine C₈H₉N₃ 147.18 N/R Lipophilicity enhancement
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₅H₄IN₅ 261.03 N/R Kinase inhibitor scaffold
Dihydrofurothieno[2,3-b]pyridin-4-amine (6e) C₁₆H₁₃BrN₂OS 367.26 237–239 Rigid, planar structure for protein binding

Biological Activity

Overview

3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. The compound is characterized by the presence of an iodine atom and an amine group, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C7H6IN3. Its structure can be represented as follows:

InChI InChI 1S C7H6IN3 c8 4 3 11 7 6 4 5 9 1 2 10 7 h1 3H H3 9 10 11 \text{InChI }\text{InChI 1S C7H6IN3 c8 4 3 11 7 6 4 5 9 1 2 10 7 h1 3H H3 9 10 11 }

This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities, including anti-cancer properties and enzyme inhibition.

Research indicates that this compound acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are crucial in regulating cell proliferation and survival. Inhibition of FGFRs can lead to reduced tumor growth and proliferation in various cancer models. The compound's ability to inhibit TNIK (TRAF2 and NCK interacting kinase) has also been documented, showing IC50 values lower than 1 nM, indicating its potency as a therapeutic agent against specific cancer types .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Cell Proliferation Inhibition : The compound has shown concentration-dependent inhibition of IL-2 secretion in T-cells, suggesting its potential role in modulating immune responses .
  • Cancer Cell Lines : In studies involving various cancer cell lines, the compound effectively inhibited cell growth and induced apoptosis through its action on FGFRs and other signaling pathways.

Comparative Studies

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructure TypeIC50 (nM)Biological Activity
This compoundPyrrolopyridine<1TNIK Inhibition
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-aminePyrazolopyrimidine>10Moderate FGFR Inhibition

This table illustrates that this compound has superior potency compared to similar compounds.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

  • Study on Tumor Growth : A study assessed the impact of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.
  • Synergistic Effects with Other Agents : Research has shown that when combined with other chemotherapeutic agents, this compound enhances the overall efficacy against resistant cancer cell lines.

Potential Applications

Due to its potent biological activity and unique mechanism of action, this compound is being investigated for various therapeutic applications:

Cancer Therapy : Its role as an FGFR inhibitor positions it as a candidate for targeted cancer therapies.

Immunomodulation : The compound's ability to modulate immune responses suggests potential applications in autoimmune diseases and immunotherapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine, and how can low yields be addressed?

  • Methodology : The compound is synthesized via a multi-step procedure involving iodination and amination. For example, using a Pd-catalyzed coupling reaction or nucleophilic substitution (e.g., with NH₃/MeOH). highlights a three-step synthesis yielding 21% for a structurally similar compound, suggesting low yields may arise from inefficient purification or side reactions. To improve yields:

  • Optimize reaction time and temperature (e.g., used 35°C for 48 hours with Cs₂CO₃ as a base).
  • Employ advanced purification techniques like preparative HPLC or gradient column chromatography (as in , which used silica gel chromatography).
  • Monitor intermediates via TLC or LC-MS to identify bottlenecks .

Q. What spectroscopic methods are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key for confirming regiochemistry and substituent positions. For instance, reports distinct chemical shifts for pyrrolopyridine protons (δ 6.8–7.2 ppm) and NH₂ groups (δ 5.2–5.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ peaks in ).
  • Melting Point : Used to assess purity (e.g., 148–150°C for a related compound in ) .

Q. What safety protocols are recommended for handling this compound?

  • Methodology :

  • Avoid inhalation/ingestion; use PPE (gloves, lab coats, fume hoods).
  • emphasizes limiting exposure due to uninvestigated toxicity. Store in airtight containers away from light .

Advanced Research Questions

Q. How can contradictions in NMR data between synthetic batches be resolved?

  • Methodology :

  • Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
  • Compare with computational predictions (DFT-based chemical shift calculations).
  • Reproduce synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to minimize variability .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Use DFT calculations (e.g., Gaussian09) to map electron density and identify reactive sites. ’s InChI/SMILES data can guide molecular modeling.
  • Simulate transition states for Suzuki-Miyaura couplings to assess feasibility of aryl-iodide substitution .

Q. How does structural modification (e.g., substituting iodine) impact biological activity?

  • Methodology :

  • Synthesize analogs (e.g., 3-Bromo or 3-Chloro derivatives) and compare via SAR studies .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases). lists analogs (e.g., 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine) for comparative analysis .

Q. What mechanistic insights explain the role of copper catalysts in amination reactions?

  • Methodology :

  • Conduct kinetic studies with varying catalyst loads (e.g., CuI in ).
  • Use EPR spectroscopy to detect Cu(I)/Cu(III) intermediates.
  • Compare with Pd-based systems (e.g., ’s Pd-catalyzed C–N coupling) to evaluate efficiency .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine
Reactant of Route 2
Reactant of Route 2
3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.